Cas no 1340599-01-0 (3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine)

3-(2-Methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including branched alkyl substituents and an amine functional group, contribute to its versatility as an intermediate in synthetic chemistry. The compound's stability under standard conditions and compatibility with further functionalization make it suitable for developing biologically active molecules. Its unique substitution pattern may influence binding affinity in target interactions, offering opportunities for structure-activity relationship studies. The pyrazole core is known for its role in medicinal chemistry, suggesting this derivative could be valuable in designing novel therapeutic agents or crop protection compounds.
3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine structure
1340599-01-0 structure
Product name:3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine
CAS No:1340599-01-0
MF:C12H23N3
MW:209.331122636795
CID:6532845
PubChem ID:62679763

3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 3-(1,1-dimethylpropyl)-4-(2-methylpropyl)-
    • 4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine
    • Inchi: 1S/C12H23N3/c1-6-12(4,5)10-9(7-8(2)3)11(13)15-14-10/h8H,6-7H2,1-5H3,(H3,13,14,15)
    • InChI Key: UQZZHTGWCPKLFR-UHFFFAOYSA-N
    • SMILES: N1C(N)=C(CC(C)C)C(C(C)(C)CC)=N1

Experimental Properties

  • Density: 0.984±0.06 g/cm3(Predicted)
  • Boiling Point: 346.2±30.0 °C(Predicted)
  • pka: 16.43±0.50(Predicted)

3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1148168-1.0g
3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine
1340599-01-0
1g
$884.0 2023-05-24
Enamine
EN300-1148168-0.5g
3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine
1340599-01-0 95%
0.5g
$877.0 2023-10-25
Enamine
EN300-1148168-0.1g
3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine
1340599-01-0 95%
0.1g
$804.0 2023-10-25
Enamine
EN300-1148168-0.25g
3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine
1340599-01-0 95%
0.25g
$840.0 2023-10-25
Enamine
EN300-1148168-10.0g
3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine
1340599-01-0
10g
$3807.0 2023-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377969-100mg
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine
1340599-01-0 98%
100mg
¥16821.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377969-50mg
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine
1340599-01-0 98%
50mg
¥17409.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377969-500mg
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine
1340599-01-0 98%
500mg
¥21389.00 2024-08-09
Enamine
EN300-1148168-0.05g
3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine
1340599-01-0 95%
0.05g
$768.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377969-250mg
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine
1340599-01-0 98%
250mg
¥17582.00 2024-08-09

Additional information on 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine

Introduction to 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine (CAS No. 1340599-01-0) and Its Emerging Applications in Chemical Biology

The compound 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine, identified by its CAS number 1340599-01-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its bulky alkyl substituents, has garnered attention due to its structural features and the versatility they impart to its biological interactions. The compound's unique scaffold, combining a pyrazole core with highly substituted alkyl groups, positions it as a valuable scaffold for drug discovery and mechanistic studies.

Pyrazole derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, the substitution pattern at the 3- and 4-positions of the pyrazole ring plays a crucial role in modulating the pharmacological profile of the molecule. In the case of 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine, the presence of two bulky isobutyl groups at these positions introduces steric hindrance that can influence both binding affinity and selectivity. This steric environment is particularly interesting for designing molecules that interact with specific targets in high fidelity.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to rationally design compounds like 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine with enhanced potency and reduced off-target effects. The use of molecular docking simulations has revealed that this compound can engage with various protein targets, including kinases and transcription factors, which are key players in numerous disease pathways. The bulky substituents not only improve binding but also enhance solubility, making it a promising candidate for further development.

The synthesis of 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine presents an intriguing challenge due to the complexity of its substituent arrangement. However, modern synthetic methodologies have made significant strides in facilitating such constructions. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to efficiently introduce the isobutyl and isopropyl groups onto the pyrazole core. These methods not only improve yield but also allow for greater functional group tolerance, enabling chemists to explore a wider range of analogs.

In the context of drug discovery, 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine has been investigated for its potential as an inhibitor of protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and neurodegeneration. By disrupting these interactions, small molecules like this one can modulate signaling pathways and potentially lead to therapeutic effects. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, suggesting its utility in developing targeted therapies.

The pharmacokinetic properties of 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-amine are also under active investigation. The presence of lipophilic substituents suggests that it may exhibit good oral bioavailability, a critical factor for any drug candidate. Additionally, metabolic stability studies have been conducted to assess how the compound behaves within biological systems. Understanding these properties is essential for optimizing lead compounds into viable drugs and ensuring their efficacy in vivo.

One particularly exciting area where this compound shows promise is in the development of probes for biochemical assays. Pyrazole derivatives are known for their ability to act as scaffolds for designing probes that can interact with specific biological targets in real-time. By leveraging the unique structural features of 3-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-5-am ine, researchers can develop tools that provide insights into complex biological processes at an unprecedented level of detail. These probes could be instrumental in unraveling disease mechanisms and identifying new therapeutic targets.

The versatility of 3-(2-methylbutan - 2 - yl) - 4 - ( 2 - methylprop y l) - 1 H - p y raz ol - 5 - am ine extends beyond its applications in drug discovery. It has also been utilized as a building block for more complex molecules in synthetic chemistry. For example, its pyrazole core can be further functionalized to create heterocyclic libraries with diverse biological activities. This approach allows chemists to rapidly explore new chemical space and identify novel compounds with therapeutic potential.

Future directions for research on 3-( 2 - methylbutan - 2 - yl ) - 4 - ( 2 - methyl prop y l ) - 1 H - p y ra z ol - 5 - am ine include exploring its role in modulating immune responses. Pyrazole derivatives have been shown to influence immune cell function, making them attractive candidates for immunomodulatory therapies. By understanding how this compound interacts with immune cells at a molecular level, researchers may uncover new strategies for treating autoimmune diseases or enhancing vaccine efficacy.

In conclusion,3-( 2 - methyl butan - 2 - yl ) - 4 -( 2 - me thy l prop y l ) - 1 H-py ra z ol - 5-am ine (CAS No . 1340599--01--0) stands out as a versatile molecule with significant implications for chemical biology and pharmaceutical research . Its unique structural features , combined with its promising biological activities , make it a valuable tool for drug discovery , mechanistic studies , and probe development . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in advancing our understanding of disease processes and developing novel therapeutics .

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